(R)-N-Fmoc-alpha-methylasparagine chemical properties
(R)-N-Fmoc-alpha-methylasparagine chemical properties
An in-depth technical analysis of (R)-N-Fmoc-α-methylasparagine , focusing on its structural dynamics, thermodynamic coupling challenges, and advanced integration into Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profiling & Structural Dynamics
(R)-N-Fmoc-α-methylasparagine is a highly specialized, non-canonical amino acid building block utilized in the design of advanced therapeutic peptides. By introducing a methyl group at the α-carbon, this derivative fundamentally alters the local conformational space of the peptide backbone.
Table 1: Physicochemical Identity
| Property | Value |
|---|---|
| Chemical Name | (R)-N-Fmoc-α-methylasparagine |
| CAS Number | 1403590-50-0[1] |
| Molecular Formula | C20H20N2O5[1] |
| Molecular Weight | 368.38 g/mol [1] |
| Stereochemistry | (R)-enantiomer (D-amino acid analog) |
| N-α Protection | 9-Fluorenylmethoxycarbonyl (Fmoc) |
Mechanistic Insight: The Quaternary α-Carbon
The substitution of the α-hydrogen with a methyl group transforms the α-carbon into a quaternary stereocenter. This structural modification has profound thermodynamic consequences. It severely restricts the allowable Ramachandran angles (
The Thermodynamics of Steric Hindrance in SPPS
The incorporation of α-methyl amino acids presents a significant kinetic barrier during SPPS. The steric bulk of the α-methyl group severely hinders the nucleophilic attack of the incoming amine on the activated carbonyl.
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Causality of Reagent Selection: Standard carbodiimide chemistry (e.g., DCC or DIC alone) is kinetically insufficient for such sterically demanding couplings[3]. Instead, highly reactive uronium/aminium salts such as HATU must be employed[4]. HATU is strictly required because its 7-azabenzotriazole leaving group accelerates aminolysis via a neighboring-group effect (intramolecular hydrogen bonding), which stabilizes the transition state and effectively lowers the activation energy barrier[3].
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Fmoc Strategy Advantages: The Fmoc protecting group is essential for synthesizing complex sequences containing hindered residues. Its mild, base-catalyzed deprotection (typically 20% piperidine) prevents the cleavage of sensitive peptide bonds and avoids the generation of highly reactive, damaging carbocations associated with strong acid deprotection[].
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol
Because the side chain of the commercially available (R)-N-Fmoc-α-methylasparagine (CAS: 1403590-50-0) is an unprotected primary amide, activation must be meticulously controlled to prevent dehydration to a nitrile. The following self-validating protocol utilizes HATU/DIPEA to ensure rapid coupling while suppressing this specific side reaction.
Step-by-Step Methodology:
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Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30 minutes to maximize the accessibility of the polymer matrix[3].
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times) to remove all basic residues[].
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Pre-activation (Critical Step): In a separate vial, dissolve 4.0 equivalents of (R)-N-Fmoc-α-methylasparagine and 3.95 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes[3][4]. Causality: A slight deficit of HATU prevents irreversible guanidinylation (capping) of the resin-bound amine by the uronium salt.
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Coupling: Transfer the activated mixture to the resin. For optimal kinetics, utilize microwave-assisted coupling at 75°C for 15–30 minutes[3]. If microwave synthesis is unavailable, agitate at room temperature for 2 to 4 hours.
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System Self-Validation (In-Process Monitoring): Perform a Kaiser (ninhydrin) test. Because the α-amine of an α-methyl amino acid is sterically shielded, standard tests may yield false negatives. Extend the heating time to 5 minutes at 120°C. If the beads turn blue (positive for unreacted amines), perform a double coupling with fresh reagents before proceeding[3].
Workflow for SPPS coupling of sterically hindered α-methyl amino acids.
Applications in Drug Development: Proteolytic Resistance
The primary therapeutic rationale for incorporating (R)-N-Fmoc-α-methylasparagine is to dramatically extend the in vivo half-life of peptide drugs.
Mechanistic Causality: Endogenous proteases cleave peptide bonds via a tetrahedral transition state. The quaternary α-carbon adjacent to the scissile bond creates a massive steric clash with the protease active site, physically preventing the nucleophilic attack of the catalytic triad (e.g., serine or cysteine) on the carbonyl carbon[2]. This steric shielding, combined with the non-natural D-configuration of the (R)-enantiomer, renders the peptide virtually invisible to standard enzymatic degradation pathways, thereby enhancing systemic bioavailability.
Mechanism of proteolytic resistance induced by α-methyl amino acid substitution.
